molecular formula C15H17ClN2O B555229 L-Proline beta-naphthylamide hydrochloride CAS No. 97216-16-5

L-Proline beta-naphthylamide hydrochloride

Cat. No.: B555229
CAS No.: 97216-16-5
M. Wt: 276.76 g/mol
InChI Key: UKXYCTFKKXKIPY-UQKRIMTDSA-N
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Description

Molecular Formula and Basic Chemical Properties

L-Proline β-naphthylamide hydrochloride exists in two primary forms: the free base and the hydrochloride salt. The free base form has the molecular formula C₁₅H₁₆N₂O with a molecular weight of 240.30 g/mol, while the commercially available hydrochloride salt form possesses the molecular formula C₁₅H₁₇ClN₂O and a molecular weight of 276.76 g/mol. The Chemical Abstracts Service (CAS) registry numbers distinguish these forms clearly: 16037-15-3 for the free base and 97216-16-5 for the hydrochloride salt.

The IUPAC nomenclature for this compound is (2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide, reflecting its stereochemical configuration and structural components. The molecule consists of an L-proline residue linked through an amide bond to 2-naphthylamine, creating a chromogenic substrate that exhibits specific optical properties useful in enzymatic assays.

Table 1: Fundamental Chemical Properties of L-Proline β-Naphthylamide Forms

Property Free Base Hydrochloride Salt
Molecular Formula C₁₅H₁₆N₂O C₁₅H₁₇ClN₂O
Molecular Weight 240.30 g/mol 276.76 g/mol
CAS Number 16037-15-3 97216-16-5
MDL Number MFCD00038937 MFCD03548011
Appearance White to off-white powder White to off-white powder
Storage Temperature -20°C -20°C

Structural Composition and Functional Groups

The compound's structure incorporates several key functional moieties that contribute to its biological activity and chemical reactivity. The proline component provides a five-membered pyrrolidine ring with restricted conformational flexibility due to the cyclic nature of the amino acid side chain. This conformational constraint is crucial for the compound's specificity as a prolyl aminopeptidase substrate, as the enzyme recognizes the unique spatial arrangement of the pyrrolidine ring.

The naphthalene moiety serves multiple functions: it acts as a chromophore for spectroscopic detection, provides hydrophobic interactions with enzyme active sites, and contributes to the compound's overall stability. The amide linkage between these two components creates a rigid connection that maintains the proper spatial relationship necessary for enzymatic recognition and cleavage.

Properties

IUPAC Name

(2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXYCTFKKXKIPY-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584973
Record name N-Naphthalen-2-yl-L-prolinamide--hydrogen chloride (1/1)
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Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169553-07-5, 97216-16-5
Record name 2-Pyrrolidinecarboxamide, N-2-naphthalenyl-, hydrochloride (1:1), (2S)-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Naphthalen-2-yl-L-prolinamide--hydrogen chloride (1/1)
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Record name L-PROLINE B-NAPHTHYLAMIDE HYDROCHLORIDE
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Preparation Methods

Esterification of L-Proline

The initial step converts L-proline into a reactive ester, often the methyl ester hydrochloride, to facilitate subsequent nucleophilic substitution.

Procedure (adapted from):

  • Reagents : L-proline (100 kg), methanol (500 L), and thionyl chloride (136 kg).

  • Process :

    • L-proline is suspended in methanol under vigorous stirring.

    • Thionyl chloride is added dropwise at 0–−10°C to prevent racemization.

    • The mixture is refluxed for 1–2 hours, followed by reduced-pressure distillation to yield L-proline methyl ester hydrochloride as a yellow oil.

Key Parameters :

  • Temperature control during thionyl chloride addition minimizes side reactions.

  • Excess methanol ensures complete esterification.

ParameterValueImpact on Yield/Purity
Reaction Temperature0–−10°C (addition)Prevents decomposition
Reflux Duration1–2 hoursCompletes esterification
SolventMethanolFacilitates protonation

Amidation with Beta-Naphthylamine

The methyl ester intermediate reacts with beta-naphthylamine to form the target amide. Industrial methods avoid expensive coupling agents by leveraging the ester’s reactivity.

Procedure (hypothesized from):

  • Reagents : L-proline methyl ester hydrochloride, beta-naphthylamine, methanol, and potassium hydroxide.

  • Process :

    • The ester is dissolved in methanol and cooled to 0–10°C.

    • Beta-naphthylamine is introduced under controlled conditions, followed by ammonia gas or aqueous alkali (e.g., KOH) to deprotonate the amine.

    • The mixture reacts for 15–20 hours at 15–20°C.

Work-Up :

  • The crude product is extracted with methylene chloride, washed with alkali to remove HCl, and crystallized from ethyl acetate.

  • Yield: ~80–85% with purity ≥99.5% (HPLC).

Mechanistic Insight :
The methyl ester’s electrophilic carbonyl carbon undergoes nucleophilic attack by beta-naphthylamine, forming the amide bond. The hydrochloride salt stabilizes the product, enabling facile crystallization.

Industrial-Scale Optimization

Patent CN102180823A highlights strategies to enhance scalability and reduce costs:

Solvent Selection

  • Esterification : Methanol balances reactivity and cost.

  • Amidation : Methylene chloride or ethyl acetate improves extraction efficiency.

Alkali Utilization

  • Potassium hydroxide (1.0–2.0 molar equivalents) neutralizes HCl, generating inorganic salts (e.g., KCl) that precipitate and simplify filtration.

  • Low-temperature (0–10°C) alkali addition minimizes racemization.

Racemization Control

  • Optical purity is maintained by avoiding strong bases (e.g., triethylamine) and high temperatures.

  • The final product contains ≤0.3% enantiomeric impurity (GC analysis).

Purification and Characterization

Crystallization

  • Solvent System : Ethyl acetate with activated carbon decolorization yields white crystalline product.

  • Temperature : Cooling to 0–5°C ensures high recovery (75–85%).

Analytical Validation

MethodParameterResult
HPLCPurity≥99.7%
TitrationContent99.1–99.5%
Gas ChromatographyEnantiomeric Excess≤0.3% D-isomer

Comparative Analysis of Methodologies

Traditional vs. Industrial Routes

AspectAcademic Route (Coupling Agents)Industrial Route (Esterification-Amidation)
CostHigh (HOBt, EDCl)Low (thionyl chloride, methanol)
ScalabilityLimitedHigh (batch sizes ≥100 kg)
Purity95–98%≥99.5%

Environmental Impact

  • Waste Streams : The industrial route generates KCl and methanol, which are recyclable.

  • Solvent Recovery : Ethyl acetate and methylene chloride are distilled and reused .

Chemical Reactions Analysis

Types of Reactions

L-Proline beta-naphthylamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Drug Development

L-Proline beta-naphthylamide hydrochloride plays a crucial role as an intermediate in synthesizing pharmaceutical agents. Its application is particularly notable in the development of medications targeting neurological disorders. Researchers utilize this compound to explore new therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to inhibit specific enzymes makes it a candidate for developing drugs that modulate enzyme activity involved in these diseases .

Biochemical Research

In biochemical studies, this compound is employed to investigate protein folding and enzyme activity. It aids researchers in understanding complex biological processes, including the mechanisms of enzyme catalysis and substrate specificity. For instance, studies have shown that this compound can act as a substrate for prolyl aminopeptidase, an enzyme that plays a critical role in peptide metabolism . By studying its interactions with various enzymes, scientists can gain insights into metabolic pathways and develop strategies for therapeutic intervention.

Peptide Synthesis

The compound is widely used in peptide synthesis, which is essential for various biological functions and therapeutic applications. This compound serves as a building block for synthesizing peptides that can act as hormones, neurotransmitters, or therapeutic agents. Its incorporation into peptide chains can enhance the stability and bioactivity of the resulting compounds .

Material Science

In material science, this compound is explored for its unique properties that facilitate the creation of novel materials such as hydrogels. These materials are particularly useful in drug delivery systems and tissue engineering applications. The hydrophilic nature of the compound allows for the development of hydrogels that can encapsulate drugs and release them in a controlled manner, improving therapeutic efficacy .

Analytical Chemistry

This compound is utilized as a standard in chromatographic methods, which are essential for the accurate analysis of complex mixtures in various samples. Its application extends to determining enzyme activity and characterizing biochemical compounds through techniques such as high-performance liquid chromatography (HPLC) . This compound's stability and reproducibility make it an ideal candidate for use in analytical protocols.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on prolyl aminopeptidase from Serratia marcescens. The findings demonstrated that the compound effectively inhibited the enzyme's activity, suggesting potential applications in developing antibacterial agents targeting opportunistic pathogens resistant to conventional antibiotics .

Case Study 2: Peptide Metabolism

Research focused on using this compound to study peptide metabolism highlighted its role as a substrate for prolyl aminopeptidase. This study provided insights into how proline-containing peptides are processed within biological systems, paving the way for designing drugs that could modulate these metabolic pathways .

Mechanism of Action

The mechanism of action of L-Proline beta-naphthylamide hydrochloride involves its interaction with specific enzymes. As a substrate, it binds to the active site of enzymes such as prolyl aminopeptidase, leading to the hydrolysis of the beta-naphthylamide group. This reaction releases L-proline and beta-naphthylamine, which can be measured to determine enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Proline 4-Methoxy-Beta-Naphthylamide Hydrochloride

  • Structural Difference : Contains a 4-methoxy substitution on the beta-naphthylamide group, altering electronic properties and steric bulk compared to the unsubstituted parent compound.
  • Application : Used in the preparation of fibroblast activation protein (FAP)-activated anti-tumor agents , leveraging its modified aromatic moiety for targeted drug activation .
  • Purity: Not explicitly reported in the evidence, but synthesis protocols emphasize high-yield reactions under reflux conditions .

L-Leucine Beta-Naphthylamide

  • Structural Difference : Replaces the proline ring with a leucine residue , resulting in a linear aliphatic side chain instead of a cyclic secondary amine.
  • Application : Functions as a substrate in synthesizing protein tyrosine phosphatase inhibitors , highlighting its role in modulating enzymatic activity .
  • Solubility : Insoluble in water, contrasting with the hydrochloride salt form of L-proline beta-naphthylamide, which exhibits improved aqueous solubility .

L-Prolinamide Hydrochloride

  • Structural Difference : Simplifies the structure by omitting the beta-naphthylamide group, retaining only the proline amide backbone.
  • Application : Primarily used as a building block in peptide synthesis due to its straightforward reactivity and high purity (97%) .

L-Proline Benzyl Ester Hydrochloride

  • Structural Difference : Substitutes the beta-naphthylamide group with a benzyl ester , enhancing lipophilicity.
  • Application : Employed in solid-phase peptide synthesis for temporary protection of the proline carboxyl group .

Research Findings and Mechanistic Insights

  • Enzyme Selectivity : The beta-naphthylamide group in L-proline beta-naphthylamide hydrochloride enhances substrate specificity for proteolytic enzymes , making it valuable in kinetic studies .
  • Antitumor Potential: The 4-methoxy derivative demonstrates improved tumor-targeting efficiency due to its modified aromatic system, which interacts selectively with FAP in tumor microenvironments .
  • Solubility vs. Activity: Hydrochloride salts (e.g., L-proline beta-naphthylamide HCl) exhibit superior aqueous solubility compared to non-salt forms (e.g., L-leucine beta-naphthylamide), balancing bioavailability and reactivity .

Biological Activity

L-Proline beta-naphthylamide hydrochloride, a proline derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which influences its interaction with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₅H₁₇ClN₂O
  • Molecular Weight : 276.76 g/mol
  • CAS Number : 97216-16-5
  • Synonyms : N-(naphthalen-2-yl)pyrrolidine-2-carboxamide hydrochloride

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : This compound has been investigated as a potential inhibitor of DPP-IV, an enzyme crucial for regulating blood sugar levels. In vitro studies have shown that certain derivatives of aminobenzamide scaffolds, including L-Proline beta-naphthylamide, can significantly inhibit DPP-IV activity, suggesting potential applications in diabetes management .
  • Substrate for Enzymatic Reactions : It serves as a substrate for proline arylamidase, facilitating the determination of enzyme activity in human serum samples . The hydrolysis of L-Proline beta-naphthylamide by prolyl aminopeptidase from Bacillus megaterium further illustrates its role in enzymatic pathways .
  • Influence on Aminopeptidases : Research indicates that this compound may influence the activity of various aminopeptidases, which are essential for protein metabolism and cellular signaling pathways .

Biological Applications

The biological applications of this compound span several fields:

  • Ergogenic Supplementation : As an amino acid derivative, it is recognized for its potential benefits in enhancing physical performance and recovery during exercise. It may influence anabolic hormone secretion and reduce exercise-induced muscle damage .
  • Antimicrobial Activity : Preliminary studies suggest that L-Proline beta-naphthylamide may possess antimicrobial properties against various pathogens, indicating its potential use in infection control .
  • Neuroprotective Effects : The compound's ability to regulate central nervous system (CNS) functions suggests it could play a role in neuroprotection and cognitive enhancement .

Case Studies and Research Findings

Several studies have explored the effects and applications of this compound:

  • DPP-IV Inhibition Studies :
    • A study identified several aminobenzamide derivatives with significant DPP-IV inhibitory activity. Among these, compounds structurally related to L-Proline beta-naphthylamide showed promising results, achieving up to 38% inhibition at concentrations of 100 μM .
  • Hydrolysis by Prolyl Aminopeptidase :
    • Research demonstrated that L-Proline beta-naphthylamide is readily hydrolyzed by prolyl aminopeptidase, making it a valuable substrate for studying enzyme kinetics in clinical samples .
  • Aminopeptidase Activity Influences :
    • A study on the impact of dietary fats on peptidase activities revealed that compounds like L-Proline beta-naphthylamide could modulate aminopeptidase activity, potentially affecting metabolic pathways related to stress and feeding behavior .

Summary Table of Biological Activities

ActivityDescriptionReference
DPP-IV InhibitionInhibits DPP-IV enzyme involved in glucose regulation
Substrate for EnzymesServes as a substrate for proline arylamidase
Ergogenic EffectsEnhances physical performance and reduces muscle damage
Antimicrobial PropertiesPotential activity against various pathogens
Neuroprotective EffectsMay protect CNS functions and enhance cognition

Q & A

Basic Research Questions

Q. What is the structural basis of L-proline beta-naphthylamide hydrochloride, and how does its conformation influence biochemical applications?

  • Methodological Answer : The compound consists of L-proline (a cyclic secondary amine) linked to a beta-naphthylamide group via a peptide bond, with a hydrochloride counterion. The cyclic structure of proline introduces rigidity, which restricts peptide chain flexibility and impacts substrate binding in enzymatic assays . X-ray crystallography or nuclear magnetic resonance (NMR) can validate its stereochemistry and ionic interactions (e.g., HCl dissociation in aqueous solutions) .

Q. How is this compound synthesized, and what purity standards are critical for research use?

  • Methodological Answer : Synthesis typically involves coupling L-proline with beta-naphthylamine using carbodiimide-based reagents (e.g., EDC/HOBt), followed by HCl salt formation. Purification via recrystallization or reverse-phase HPLC ensures >95% purity, validated by NMR (for structural confirmation) and mass spectrometry (for molecular weight verification) . Critical impurities include unreacted beta-naphthylamine (detectable via UV-Vis at 280 nm) and residual solvents (quantified by gas chromatography) .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

  • Methodological Answer :

Technique Detection Limit Application Reference
HPLC-UV0.1 µg/mLQuantification in enzyme assays
LC-MS/MS0.01 ng/mLTrace analysis in pharmacokinetic studies
Fluorimetry1 nMReal-time enzymatic hydrolysis monitoring

Advanced Research Questions

Q. How can researchers address discrepancies in enzymatic activity data when using this compound as a substrate?

  • Methodological Answer : Contradictions may arise from:

  • Batch variability : Ensure consistent salt form (HCl vs. freebase) via elemental analysis .
  • Solubility limitations : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation in aqueous buffers .
  • Enzyme inhibition : Test for competitive inhibition by beta-naphthylamine (a hydrolysis byproduct) using Lineweaver-Burk plots .

Q. What experimental design considerations are critical for using this compound in protease inhibition studies?

  • Methodological Answer :

  • Control setup : Include a non-hydrolysable analog (e.g., L-proline beta-naphthylamide methyl ester) to distinguish between substrate depletion and inhibition .
  • Kinetic assays : Use stopped-flow fluorimetry to measure initial reaction rates (kcat/KM) under varied pH (4.0–8.0) and temperature (25–37°C) .
  • Data normalization : Correct for autofluorescence of beta-naphthylamide using blank reactions without enzyme .

Q. How do hygroscopic properties of this compound impact long-term stability, and what storage protocols are optimal?

  • Methodological Answer : The hydrochloride salt is hygroscopic, leading to deliquescence under high humidity. Stability protocols include:

  • Storage : Desiccated at -20°C in amber vials to prevent photodegradation .
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., free beta-naphthylamine) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Discrepancies arise from protonation state differences. In acidic buffers (pH < 3), the HCl salt fully dissociates, enhancing aqueous solubility (>50 mg/mL). In neutral buffers, solubility drops (<5 mg/mL), necessitating organic cosolvents (e.g., acetonitrile ≤10%). Validate via nephelometry or dynamic light scattering (DLS) to detect colloidal aggregates .

Methodological Best Practices

Q. What steps ensure reproducibility in peptide synthesis studies using this compound?

  • Answer :

  • Coupling efficiency : Monitor using Kaiser test or Fmoc deprotection kinetics .
  • Side-reaction mitigation : Add 2% v/v DIEA to suppress racemization during solid-phase synthesis .
  • Post-synthesis analysis : Characterize via MALDI-TOF MS and circular dichroism (CD) to confirm secondary structure integrity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L-Proline beta-naphthylamide hydrochloride
Reactant of Route 2
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L-Proline beta-naphthylamide hydrochloride

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